2,6-Diacetoxynaphthalene
Overview
Description
2,6-Diacetoxynaphthalene (DAN) is a solid substance used for laboratory research purposes . It has a molecular formula of C14H12O4 and a molecular weight of 244.25 .
Synthesis Analysis
DAN is produced by subjecting 6-acetoxy-2-acetonaphthone (AAN) to a Baeyer-Villiger oxidation using a peroxy compound, such as peracetic acid, as an oxidant . The AAN is preferably produced by subjecting 2-naphthyl acetate to a Fries rearrangement or 2-naphthol to a Friedel-Crafts acetylation, to produce 6-hydroxy-2-acetonaphthone (HAN), and then acetylating the HAN .
Molecular Structure Analysis
The molecular structure of DAN is characterized by a naphthalene moiety with a ring carbon which bears two acetoxy groups . The crystal structure of DAN has been studied, providing further insights into its molecular structure .
Chemical Reactions Analysis
The primary chemical reaction involved in the production of DAN is the Baeyer-Villiger oxidation of AAN . This reaction is performed under conditions such that the reaction mass contains no more than about 0.1 wt.% of a mineral acid based on the weight of the initially added pure peroxy compound .
Physical And Chemical Properties Analysis
DAN is a solid at 20 degrees Celsius . . The melting point of DAN ranges from 176.0 to 179.0 degrees Celsius .
Scientific Research Applications
1. Peroxynitrite Detection
A study by Hosu et al. (2016) explored the electropolymerization of 2,6-dihydroxynaphthalene on a screen printed carbon electrode for the detection of peroxynitrite (PON). This novel sensor showed excellent electrocatalytic activity for PON oxidation and could measure PON concentrations in a linear range from 2 to 300 μM with high sensitivity, selectivity, and stability (Hosu et al., 2016).
2. Photoelectrical Properties for DSSC Application
Research by Gayathri (2018) focused on the electronic structure and photoelectrical properties of 1,4-diacetoxy-2-methylnaphthalene, a compound related to 2,6-Diacetoxynaphthalene, for dye-sensitized solar cell (DSSC) applications. The study combined experimental and theoretical (DFT) methods to understand the structure, vibrations, and electronic properties, highlighting its potential in energy transfer and biological activity (Gayathri, 2018).
3. Acylation in Catalysis
Andy et al. (2000) investigated the acylation of 2-methoxynaphthalene with acetic anhydride in the presence of zeolite beta. This research highlighted the shape-selective acylation with zeolite catalysts, which is crucial in the production of certain chemicals, showing a significant increase in the selectivity for desired products (Andy et al., 2000).
4. Cytotoxicity Against Cancer Cells
A study by Chang et al. (2015) on 2-phenylnaphthalenes, structurally related to this compound, revealed that these compounds inhibit proliferation and induce apoptosis in MCF-7 breast cancer cells. The research provided insights into the structure-activity relationship of these compounds and their potential therapeutic applications (Chang et al., 2015).
5. Potential Anti-Cancer Drug Development
Saji et al. (2021) conducted a comprehensive study on 2-bromo-6-methoxynaphthalene, which shares a similar naphthalene core with this compound. The research, including molecular docking studies, suggested that this compound exhibits anti-cancer activities, indicating potential for development as an anti-cancer drug (Saji et al., 2021).
Safety and Hazards
DAN is used for laboratory research purposes and is not intended for drug or household use . In case of exposure, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing. If skin or eye irritation occurs, rinse with water and seek medical advice . It’s important to note that the product is not classified under any hazard class according to Regulation (EC) No 1272/2008 .
Mechanism of Action
Target of Action
The primary targets of 2,6-Diacetoxynaphthalene are the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
It is known that the compound interacts with the hemoglobin subunits, potentially altering their function
Biochemical Pathways
The compound’s interaction with hemoglobin suggests it may influence oxygen transport and carbon dioxide removal, but the specific pathways and downstream effects remain to be determined .
Pharmacokinetics
Information on the compound’s bioavailability is also lacking . These factors are critical for understanding the compound’s pharmacokinetics and its potential as a therapeutic agent.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport and carbon dioxide removal at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness. Specific information on how environmental factors influence this compound is currently lacking .
properties
IUPAC Name |
(6-acetyloxynaphthalen-2-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)17-13-5-3-12-8-14(18-10(2)16)6-4-11(12)7-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUIDPCUTRXCPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344189 | |
Record name | 2,6-Diacetoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22426-47-7 | |
Record name | 2,6-Diacetoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structure of 2,6-Diacetoxynaphthalene based on the research?
A1: The research paper focuses on determining the crystal structure of this compound using X-ray diffraction. [] This technique allows scientists to understand the arrangement of molecules within the crystal lattice, providing valuable insights into the compound's physical and chemical properties. While the abstract doesn't provide specific details about the determined structure, it indicates that this research contributes to the understanding of this compound at a molecular level.
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